molecular formula C23H27NO5 B3028379 1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate CAS No. 196599-80-1

1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate

Cat. No. B3028379
CAS RN: 196599-80-1
M. Wt: 397.5 g/mol
InChI Key: MTNUOOJIYAKURM-UHFFFAOYSA-N
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Description

The compound "1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds that include methoxyphenyl groups, cyclohexane structures, and carbamate functionalities. These compounds are synthesized and studied for their potential applications in materials science and medicine, such as antileukemic activities and photoluminescent properties .

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, catalytic reductions, and condensation reactions. For instance, an ether diamine monomer containing the cyclohexane structure was prepared through nucleophilic substitution and catalytic hydrazine reduction . Similarly, a series of phenyl-substituted derivatives of a bis(N-methylcarbamate) compound were synthesized for antileukemic activity testing . These methods could potentially be adapted for the synthesis of "1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to "1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate" is characterized by the presence of aromatic rings, methoxy groups, and a cyclohexane core. The presence of methoxy groups can influence the electronic properties of the molecules, as seen in the case of cyclohexylidene linked triphenylamines, where methoxy groups lead to lower ionization potentials and higher hole drift mobilities .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functionalities includes electrophilic cyclization, as demonstrated by the treatment of bis(4-methoxybenzylthio)acetylene with iodine monochloride, which yields different products depending on the reaction conditions . The reactivity of the "1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate" would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing carbamate group.

Physical and Chemical Properties Analysis

Compounds with methoxyphenyl and carbamate groups exhibit a range of physical and chemical properties. For example, polyamides derived from a related diamine monomer showed good solubility in polar organic solvents and could form transparent, flexible films . The presence of methoxy groups can also affect the photophysical characteristics, as seen in the case of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes . The physical and chemical properties of "1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate" would need to be empirically determined, but insights can be drawn from the behavior of structurally related compounds.

Scientific Research Applications

Divergent Reactivity in Organic Synthesis

The study by Ikeda, Hoshi, and Miyashi (2001) demonstrated the divergent reactivity of a structurally related compound, 1,3-Bis(4-methoxyphenyl)cyclohexane-1,3-diyl cation radical, depending on the electron-transfer conditions employed. This compound exhibited different reactions when generated by photoinduced electron transfer versus one-electron oxidant, highlighting its potential utility in synthetic organic chemistry for creating complex molecular structures with precise control over reaction pathways (Ikeda et al., 2001).

Corrosion Inhibition for Material Protection

Shetty and Shetty (2017) synthesized a novel ionic liquid related to the target compound and evaluated its corrosion inhibition properties on aluminum alloy in acidic media. Their findings showed that the synthesized compound acted as a highly effective corrosion inhibitor, suggesting applications in material science for protecting metals in corrosive environments (Shetty & Shetty, 2017).

Photoluminescent Material Development

Lowe and Weder (2002) focused on the synthesis and properties of photoluminescent materials based on bis(cyano methoxystyryl) compounds. Their research into phenylene vinylene oligomers, which are structurally related to the target molecule, revealed significant photoluminescent properties, indicating potential applications in the development of optoelectronic devices and materials (Lowe & Weder, 2002).

Antioxidant and Antimicrobial Potential

Research by Harini et al. (2014) on the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters explored their antioxidant and antimicrobial potentials. This study underscores the relevance of structural analogs in medicinal chemistry for designing new compounds with desired biological activities (Harini et al., 2014).

Protein Detection and Quantitation

Tong et al. (2007) developed tetraphenylethylene-based fluorescent probes with aggregation-induced emission characteristics for protein detection and quantitation. Their work demonstrates the application of structurally similar compounds in bioanalytical chemistry, providing tools for sensitive and selective detection of biomolecules (Tong et al., 2007).

Mechanism of Action

A study on a related compound, “salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III)”, showed that it inhibited proliferation, migration, and metabolic activity in human MDA-MB 231 breast cancer and HL-60 leukemia cells .

Future Directions

The development of new molecules with novel modes of action to treat microbial infections and cancer is a current research focus . Compounds like “1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate” could potentially be part of this research.

properties

IUPAC Name

[1,2-bis(4-methoxyphenyl)-2-oxoethyl] N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-27-19-12-8-16(9-13-19)21(25)22(17-10-14-20(28-2)15-11-17)29-23(26)24-18-6-4-3-5-7-18/h8-15,18,22H,3-7H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNUOOJIYAKURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)OC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Bis(4-methoxyphenyl)-2-oxoethyl Cyclohexylcarbamate
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